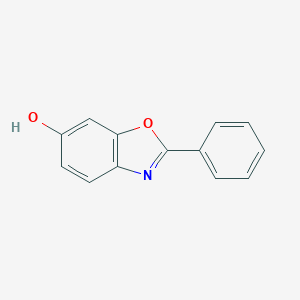

2-Phenyl-1,3-benzoxazol-6-ol

描述

“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .科学研究应用

Photophysical Properties and Antimicrobial Activity

2-Phenyl-1,3-benzoxazol-6-ol and its derivatives exhibit significant photophysical properties, absorbing light in the range of 296 to 332 nm and emitting light in the range of 368 to 404 nm. These compounds have been found to have excellent quantum yield and are evaluated for their antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Phatangare et al., 2013).

Structural Analysis and Reactivity

The crystal structures of biologically active benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, have been determined using X-ray single crystal diffraction. These studies help in understanding the molecular geometry and its comparison with experimentally obtained data. Such structural analyses contribute to insights into the chemical reactivity of these compounds (Glamočlija et al., 2020).

Antioxidant Activity

2-Phenyl-1,3-benzoxazol-6-ol has shown notable antioxidant activity in the radical chain oxidation of organic compounds. Its antiradical activity and reaction kinetics with different radicals have been explored, providing an understanding of its effectiveness as an antioxidant (Khizhan et al., 2011).

Fluorescent Nanomaterials

Derivatives of 2-Phenyl-1,3-benzoxazol-6-ol are promising candidates for fluorescent nanomaterials. These compounds have been used to prepare aqueous suspensions of particles, showing potential in the formation of nanofibers and microcrystals. Their fluorescence properties in solid state and potential applications in aqueous and biological media make them interesting for scientific research (Ghodbane et al., 2012).

Anti-Inflammatory Properties

2-(2-Arylphenyl)benzoxazole, a moiety related to 2-Phenyl-1,3-benzoxazol-6-ol, has been identified as a new ligand for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This discovery highlights the potential anti-inflammatory applications of these compounds, which have been synthesized and evaluated for their in vivo anti-inflammatory potency (Seth et al., 2014).

Quantum Mechanical Studies

Quantum mechanical studies of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, have been conducted to explore their electronic properties and intrinsic chemical reactivity. These studies are essential in designing new materials with desired properties, such as biomarkers or components for solar cells (Rivera et al., 2020).

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .

属性

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3-benzoxazol-6-ol | |

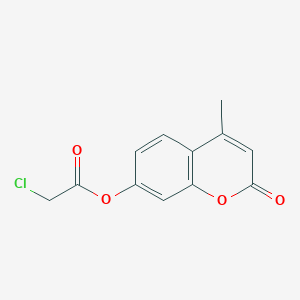

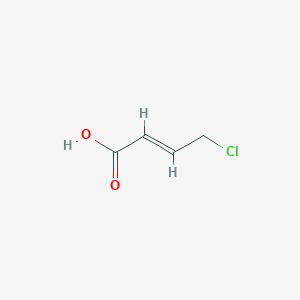

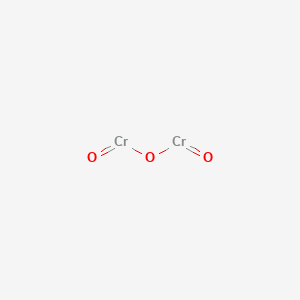

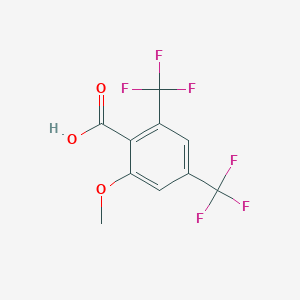

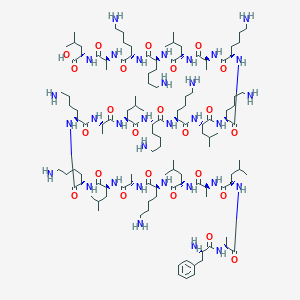

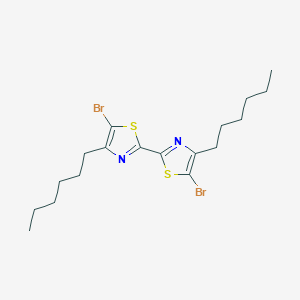

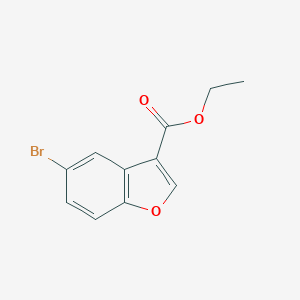

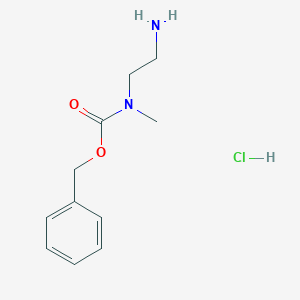

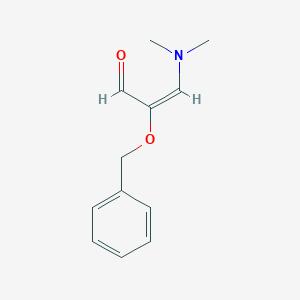

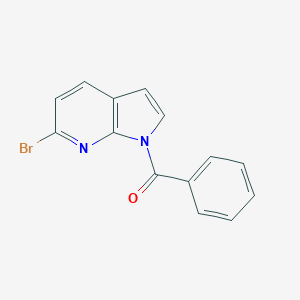

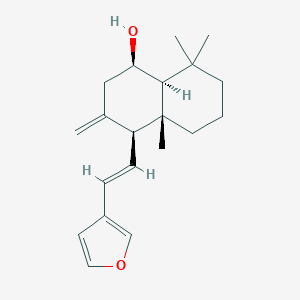

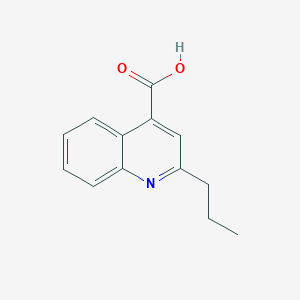

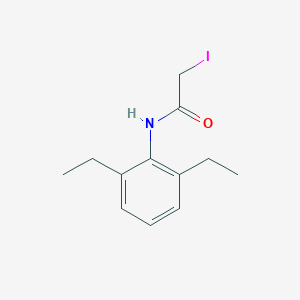

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。